The synthesis of pamiparib maleate involves several key steps, focusing on creating a compound that exhibits high potency against poly (ADP-ribose) polymerase. The synthetic route typically begins with the formation of a fused tetra- or pentacyclic dihydrodiazepinoindolone derivative. Specific methods include:
The technical details of these processes are outlined in patent literature, which describes the formation of different crystalline forms and polymorphs of pamiparib maleate .
Pamiparib maleate has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 298.32 g/mol.
Crystallographic studies have identified several polymorphic forms of pamiparib maleate, each exhibiting distinct X-ray powder diffraction patterns, which are important for understanding its solid-state properties .
Pamiparib maleate undergoes various chemical reactions relevant to its pharmacological activity. Key reactions include:
These reactions are essential for its mechanism of action as an anticancer agent .
Pamiparib maleate exerts its anticancer effects primarily through the inhibition of poly (ADP-ribose) polymerase 1 and 2 enzymes. The mechanism can be summarized as follows:
This mechanism underpins the therapeutic rationale for using pamiparib in cancers characterized by specific genetic vulnerabilities .
Pamiparib maleate exhibits several notable physical and chemical properties:
These properties are critical for understanding its pharmacokinetics and formulation strategies .
Pamiparib maleate (BGB-290 maleate) is a maleate salt derivative of the PARP inhibitor pamiparib, featuring distinct solid-state characteristics. The compound crystallizes in a monoclinic system (space group P2₁) with unit cell parameters a = 9.42 Å, b = 18.65 Å, c = 10.88 Å, and β = 98.7°. X-ray diffraction reveals a well-defined stereochemistry at the C2 position, adopting an (R)-configuration. This chiral center is critical for PARP1/2 binding affinity. The crystal lattice exhibits a 1:1 stoichiometric ratio between pamiparib and maleic acid, stabilized by intermolecular hydrogen bonding between the protonated amine group of pamiparib and carboxylate oxygens of maleate (bond length: 2.65 Å) [6].
Table 1: Crystallographic Parameters of Pamiparib Maleate
Parameter | Value | Method |
---|---|---|
Crystal System | Monoclinic | SC-XRD |
Space Group | P2₁ | SC-XRD |
Unit Cell (a,b,c) | 9.42, 18.65, 10.88 Å | SC-XRD |
β Angle | 98.7° | SC-XRD |
H-bond Length | 2.65 Å | SC-XRD |
Stoichiometry | 1:1 (base:acid) | PXRD/NMR |
The conversion of pamiparib free base (C₁₆H₁₅FN₄O, MW 298.32 g/mol) to its maleate salt (C₂₀H₁₉FN₄O₅, MW 414.39 g/mol) significantly alters physicochemical behavior. Key differences include:
Pamiparib maleate exhibits pH-dependent solubility due to its weak base nature (pKₐ = 8.2):Table 2: Solubility of Pamiparib Maleate in Selected Solvents
Solvent | Solubility (mg/mL) | Temperature (°C) | |
---|---|---|---|
Water (pH 1.0) | 15.3 ± 0.6 | 25 | |
Water (pH 7.4) | 0.9 ± 0.1 | 25 | |
Methanol | 32.5 ± 1.2 | 25 | |
Ethanol | 18.7 ± 0.8 | 25 | |
Acetone | 1.2 ± 0.3 | 25 | |
Ethyl acetate | 0.07 ± 0.01 | 25 | |
DMSO | >50 | 25 | [1] [6] |
The maleate salt shows highest solubility in polar protic solvents (e.g., methanol), with a 17-fold increase in aqueous solubility at gastric pH versus physiological pH. This property supports oral bioavailability.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7